2-Chloro-5-iodopyridin-4-ol

Vue d'ensemble

Description

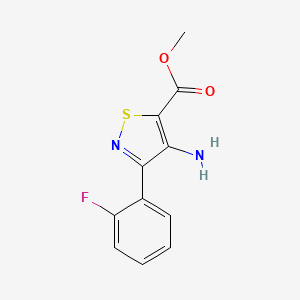

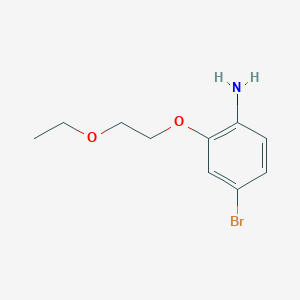

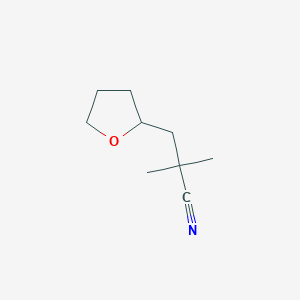

2-Chloro-5-iodopyridin-4-ol is a chemical compound with the empirical formula C5H3ClINO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOc1ncc(Cl)cc1I . The InChI key for this compound is DKIIUJUXHIPYFQ-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Synthèse de composés hétérocycliques fortement halogénés

L'iodopyridine est l'un des nombreux composés hétérocycliques fortement halogénés commercialement accessibles . Ces composés sont synthétisés de manière routinière à l'échelle industrielle pour une utilisation dans des applications biologiques et comme intermédiaires .

Production de dérivés de la pyridine multifonctionnels

L'utilisation de dérivés de la pyridine comme blocs de construction précieux dans la production de dérivés de la pyridine multifonctionnels peut également être bénéfique . Cela pourrait potentiellement s'appliquer à « 2-Chloro-5-iodopyridin-4-ol » également.

Production d'inhibiteurs de la 15-hydroxyprostaglandine déshydrogénase dépendante du NAD± humain

La 2-iodopyridine, un isomère de l'iodopyridine, est un réactif fréquemment utilisé dans la production d'inhibiteurs de la 15-hydroxyprostaglandine déshydrogénase dépendante du NAD± humain . Cela suggère une application potentielle dans le domaine de la chimie médicinale.

Synthèse d'alcaloïdes de la pyridine

La 3-iodopyridine, un autre isomère de l'iodopyridine, est utilisée dans la synthèse d'alcaloïdes de la pyridine, tels que les théonelladines C, la niphatésine C, la xestamine D et les théonelladines D . Ces alcaloïdes présentent diverses activités biologiques et se retrouvent dans une variété d'organismes marins.

Production de phénazopyridine

La phénazopyridine est un colorant azoïque utilisé dans le traitement des infections des voies urinaires . La 3-iodopyridine-2,6-diamine est un intermédiaire dans la fabrication de la 3-phénylphénazopyridine, utilisée pour le traitement de la douleur (voies urinaires) .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that halogenated pyridines, such as 2-chloro-5-iodopyridin-4-ol, are often used in the synthesis of pharmaceuticals and agrochemicals . Therefore, the specific targets can vary depending on the final compound synthesized using this compound.

Mode of Action

The mode of action of this compound is primarily based on its chemical structure, which includes a pyridine ring substituted with a chlorine atom and an iodine atom . This structure allows the compound to participate in various chemical reactions, acting as a versatile intermediate in organic synthesis . The presence of both electronegative chlorine and iodine atoms imparts unique electronic properties to the molecule, affecting its reactivity and interaction with other compounds .

Biochemical Pathways

Given its use in the synthesis of various pharmaceuticals and agrochemicals, it can be inferred that the compound may influence a wide range of biochemical pathways depending on the specific compound it is used to synthesize .

Pharmacokinetics

The compound’s solubility, stability, and reactivity, which are influenced by its molecular structure, would likely play a role in its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compound it is used to synthesize . As a versatile intermediate in organic synthesis, it can contribute to the creation of a wide range of compounds with diverse biological activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other compounds, temperature, and pH . Moreover, as a light-sensitive compound , its stability and reactivity can be affected by exposure to light.

Analyse Biochimique

Biochemical Properties

2-Chloro-5-iodopyridin-4-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of complex organic compounds, such as (±)-epibatidine . The compound’s halogen atoms facilitate its participation in halogen bonding, which can influence the binding affinity and specificity of enzymes and proteins. For instance, this compound can interact with cytochrome P450 enzymes, affecting their catalytic activity and substrate specificity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration usedFor example, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound can affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine . This covalent modification can lead to enzyme inhibition or activation, depending on the target protein. Furthermore, this compound can interfere with DNA replication and transcription by binding to DNA and RNA polymerases, thereby affecting gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where a specific concentration of this compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to halogenated organic compounds. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These metabolic reactions can affect the overall metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as glutathione S-transferases, which facilitate its distribution to various cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate its localization and activity within the cell .

Propriétés

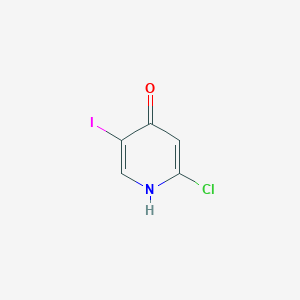

IUPAC Name |

2-chloro-5-iodo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJOJBYGTOMUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310492 | |

| Record name | 2-Chloro-5-iodo-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226878-99-4 | |

| Record name | 2-Chloro-5-iodo-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226878-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodo-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-4-oxo-4-[4-(trifluoromethyl)piperidin-1-yl]but-2-enoic acid](/img/structure/B1466786.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid](/img/structure/B1466790.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]butanoic acid](/img/structure/B1466791.png)